

Application Note: High-Purity Recrystallization of 7-Methoxyquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-methoxy-1H-quinazolin-4-one

Cat. No.: B7780224

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Executive Summary & Compound Profile

The purity of 7-methoxyquinazolin-4(3H)-one is the rate-limiting quality factor in downstream API synthesis.[1][2][3] As a planar, electron-deficient heterocycle, it exhibits strong intermolecular

stacking, resulting in a high melting point (>250°C) and poor solubility in standard organic solvents.[2]

This protocol details a thermodynamically controlled recrystallization designed to remove two specific classes of impurities:[1][2]

- Regioisomers: 5-methoxy or 8-methoxy isomers (trace byproducts from nitration/cyclization). [1][2][3]
- Unreacted Precursors: 2-amino-4-methoxybenzoic acid or formamide derivatives.[1][2][3]

Physicochemical Profile

Property	Data	Notes
CAS Number	16064-24-7	
Molecular Formula	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">	
Molecular Weight	176.17 g/mol	
Melting Point	256–258 °C	Literature varies (244–258°C); higher range indicates higher purity.[3][4]
Solubility (RT)	DMSO (High), DMF (High), EtOH (Low), Water (Insoluble)	
pKa	~7.10 (Predicted)	Weakly acidic N-H proton.[1][2] [3]

Solvent Selection Strategy

The choice of solvent is dictated by the "High-Melting Heterocycle" rule: Solubility must be induced by disrupting intermolecular H-bonds at high temperatures, without degrading the methoxy ether linkage.[1][2][3]

Primary System: Ethanol (EtOH) / Water[1][2][5]

- Mechanism: Ethanol solubilizes the organic core at reflux (78°C), while water acts as an antisolvent to lower the dielectric constant upon cooling, forcing precipitation.[1][2]
- Pros: "Green" solvent class, easy removal (low BP), minimal risk of ether cleavage.[1][2]
- Cons: Requires high dilution (approx. 20-30 volumes) due to low solubility.[1][2]

Alternative System: Glacial Acetic Acid (AcOH) / Water[1][2]

- Mechanism: AcOH protonates the N-3 position or forms H-bonds with the carbonyl, drastically increasing solubility.[1][2][3] Water is added to the hot solution to reach saturation. [1][2]
- Pros: Extremely high recovery yield; low solvent volume required (5-10 volumes).[1][2][3]
- Cons: Traces of acid must be rigorously removed to prevent interference in subsequent coupling reactions (e.g., chlorination with).

Detailed Experimental Protocol

Safety Warning: Quinazolinones are bioactive intermediates.[1][2][3][5] Wear full PPE.[1][2][3] Perform all steps in a fume hood. Glacial acetic acid is corrosive.[2][3]

Method A: The Ethanol Reflux (Recommended for >95% Purity Feeds)[1][2]

Step 1: Dissolution[1][2][3][6][7]

- Charge a round-bottom flask (RBF) with 10.0 g of crude 7-methoxyquinazolin-4(3H)-one.
- Add 200 mL of Ethanol (absolute).
- Heat the suspension to reflux (80°C) with vigorous magnetic stirring.
- Observation: The solid will likely not dissolve completely yet.[1][2]
- Slowly add DMF (Dimethylformamide) dropwise through the condenser until the solution becomes clear. Note: Usually 5-10% v/v DMF is sufficient to break the crystal lattice.[1][3]

Step 2: Hot Filtration (Critical)[1][2]

- While maintaining reflux, add 0.5 g of Activated Carbon to adsorb colored impurities.[1][2] Stir for 10 minutes.
- Prepare a pre-heated Büchner funnel with a celite pad.

- Filter the hot solution rapidly into a clean, pre-heated Erlenmeyer flask.
 - Why? If the filtrate cools during this step, the product will crash out on the filter paper, leading to yield loss.[1][2]

Step 3: Crystallization[1][2]

- Reheat the filtrate to dissolve any premature precipitate.[1][2][3]
- Remove from heat and allow the flask to cool to room temperature undisturbed for 2 hours.
- Optional: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

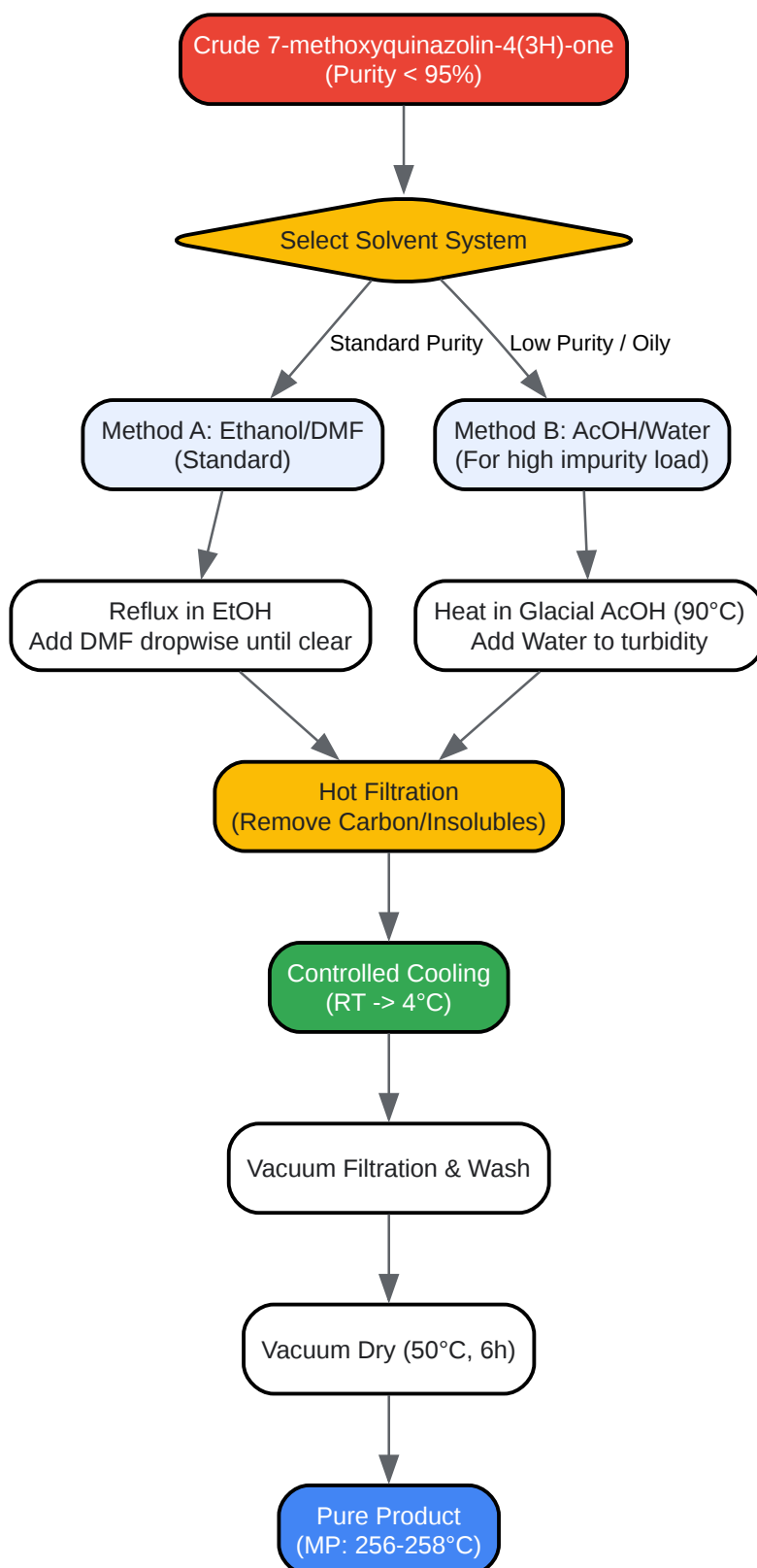
Step 4: Isolation[1][2][3]

- Filter the white crystalline needles using vacuum filtration.[1][2][3]
- Wash the cake with 2 x 20 mL of cold Ethanol.
- Dry in a vacuum oven at 50°C for 6 hours.

Method B: The Acetic Acid Reprecipitation (Recommended for Dirty/Oily Crude)[1][2]

- Dissolve: Suspend 10.0 g crude solid in 50 mL Glacial Acetic Acid. Heat to 90-100°C.[1][2][3]
The solid should dissolve readily.[1][2]
- Filter: Perform hot filtration if insoluble particles (inorganic salts) are present.[1][2]
- Precipitate: While maintaining the temperature at ~80°C, slowly add Water dropwise.[1][2]
 - Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed.[1][2]
- Cool: Allow the mixture to cool slowly to room temperature. The product will crystallize as dense prisms.[1][2]
- Wash: Filter and wash copiously with Water (to remove acid) followed by cold Methanol (to dry).[1][2]

Process Workflow (Graphviz)



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Figure 1: Decision tree and workflow for the purification of 7-methoxyquinazolin-4(3H)-one.[1][2][3]

Quality Control & Troubleshooting

Analytical Specifications

Test	Acceptance Criteria	Method
Appearance	White to off-white crystalline powder	Visual
Melting Point	256°C – 258°C (Sharp range < 2°C)	Capillary Method
HPLC Purity	> 99.5% Area	C18 Column, ACN/Water Gradient
¹ H-NMR	Confirm methoxy peak at 3.8-3.9 ppm	DMSO-

Troubleshooting Guide

- Problem: "Oiling Out" (Liquid phase separation instead of crystals).
 - Cause: Cooling too fast or solvent mixture is too polar.[1][2][3]
 - Fix: Reheat to dissolve the oil.[1][2] Add a seed crystal.[1][2][3] Cool much slower (wrap flask in foil/towel).
- Problem: Low Yield (<60%).
 - Cause: Too much solvent used (product remains in mother liquor).[1][2]
 - Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."
- Problem: Melting Point is Low (e.g., 245°C).
 - Cause: Wet solvent trapped in lattice or isomeric impurity.[1][2][3][8]

- Fix: Dry at higher temp (60°C) under high vacuum.[1] If MP persists low, repeat recrystallization using Method B.

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